molecular formula C14H14N4OS B11228968 9-methyl-8-[(4-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

9-methyl-8-[(4-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

Cat. No.: B11228968
M. Wt: 286.35 g/mol
InChI Key: VLSWQICEMNZUSQ-UHFFFAOYSA-N
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Description

9-METHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that combines a purine core with a methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. One common route includes the alkylation of a purine derivative with a methylphenylmethylsulfanyl group under controlled conditions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-METHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylphenylmethylsulfanyl group, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of simpler hydrocarbons.

Scientific Research Applications

9-METHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-METHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 8-METHYL-9-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6,8-DIHYDRO-1H-PURIN-6-ONE
  • 9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE

Uniqueness

The uniqueness of 9-METHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific substitution pattern and the presence of the methylphenylmethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

9-methyl-8-[(4-methylphenyl)methylsulfanyl]-1H-purin-6-one

InChI

InChI=1S/C14H14N4OS/c1-9-3-5-10(6-4-9)7-20-14-17-11-12(18(14)2)15-8-16-13(11)19/h3-6,8H,7H2,1-2H3,(H,15,16,19)

InChI Key

VLSWQICEMNZUSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2C)N=CNC3=O

Origin of Product

United States

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